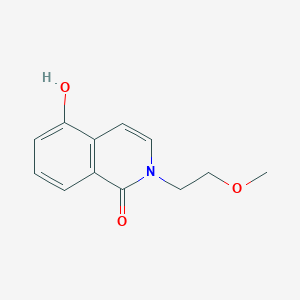

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-8-7-13-6-5-9-10(12(13)15)3-2-4-11(9)14/h2-6,14H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBLSHPGHMIEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C(C1=O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one typically involves:

- Construction of the isoquinolinone core, often via cyclization reactions involving homophthalic anhydride and substituted amines or imines.

- Introduction of the 2-(2-methoxyethyl) substituent through alkylation or amide coupling reactions.

- Hydroxylation at the 5-position either by direct substitution or via precursor functional group transformations.

A key approach is the reaction of homophthalic anhydride with appropriately substituted imines or amines, which facilitates ring closure and simultaneous functionalization at positions 1, 2, and 5 of the isoquinolinone ring.

Specific Preparation Methodologies

Cyclization of Homophthalic Anhydride with Amines/Imines

- The reaction of homophthalic anhydride with amines or imines in boiling toluene or 1,2-dichloroethane leads to isoquinolinone derivatives with high stereoselectivity.

- For example, refluxing homophthalic anhydride with an imine precursor in toluene for about 45 minutes yields the target isoquinolinone acid intermediate, which crystallizes upon cooling.

- The acid intermediate can be converted into the corresponding amide derivatives by reaction with amines under catalytic conditions (e.g., using G3-xantphos and cesium carbonate in 1,4-dioxane at 100 °C).

- The reaction conditions are optimized to favor the trans isomer, but cis isomers can be isolated by varying temperature and solvent conditions.

Introduction of the 2-(2-Methoxyethyl) Side Chain

- The 2-(2-methoxyethyl) substituent is introduced by reaction of the isoquinolinone intermediate with 2-(2-methoxyethyl) amines or through nucleophilic substitution.

- For instance, coupling of the isoquinolinone acid intermediate with 2-(2-methoxyethyl) amide derivatives under palladium-catalyzed conditions (using G3-xantphos ligand and Cs2CO3 base) in 1,4-dioxane at 100 °C affords the desired compound in high yields (up to 95%).

- This method ensures selective functionalization at the 2-position while preserving the hydroxy group at the 5-position.

Representative Reaction Conditions and Yields

| Step | Reactants & Catalysts | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Cyclization of homophthalic anhydride with imine | Homophthalic anhydride + imine | Toluene or 1,2-DCE | Reflux (~100 °C) | 45 min - 24 h | 75-95% | Stereoselective formation of trans isomer |

| Amide coupling with 2-(2-methoxyethyl) amide | Isoquinolinone acid + 2-(2-methoxyethyl) amide, G3-xantphos, Cs2CO3 | 1,4-Dioxane | 100 °C | 50 min - 24 h | 93-99% | High selectivity, champagne-colored solid obtained |

Analytical Data Supporting Preparation

- High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the formula C22H18N2O4 for related derivatives.

- ^1H NMR spectra show characteristic multiplets and singlets corresponding to aromatic protons and methoxyethyl substituents.

- Carbon NMR data indicate chemical shifts consistent with isoquinolinone and substituent carbons.

- Purity and stereochemistry are confirmed by chromatographic and crystallographic methods.

Additional Notes on Hydroxylation and Functional Group Transformations

- Hydroxylation at the 5-position can be achieved by starting from 5-hydroxy-substituted precursors such as 5-hydroxy-2-nitrobenzoic acid, which is prepared via nucleophilic aromatic substitution of 5-chloro-2-nitrobenzoic acid with sodium hydroxide or potassium hydroxide under reflux conditions.

- The 5-hydroxy-2-nitrobenzoic acid can be further transformed into methyl esters or coupled with amines to introduce various substituents before cyclization.

- Typical yields for hydroxylation and related transformations range from 65% to over 90%, depending on reaction conditions such as temperature, solvent, and duration.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a dihydroisoquinolinone derivative.

Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Dihydroisoquinolinone derivatives.

Substitution Products: Isoquinolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex molecules. Its structural features allow for modifications that can lead to derivatives with enhanced properties or activities.

Biology

- Antimicrobial Properties : Research indicates that 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of isoquinolinones can inhibit the proliferation of cancer cell lines, including those associated with epidermal growth factor receptor (EGFR) pathways . Notably, certain derivatives have shown promising results in inhibiting EGFR tyrosine kinase activity, which is crucial in cancer progression.

Medicine

- Therapeutic Potential : Ongoing research aims to explore the therapeutic potential of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one in treating various diseases. Its mechanism of action may involve modulating cellular signaling pathways or inhibiting specific enzymes related to disease processes.

- Neuroprotective Effects : Some studies suggest that compounds within this class may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to influence neurotransmitter levels could be beneficial in these contexts .

Industry Applications

- Material Development : In industrial settings, 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one is utilized in developing new materials and chemical processes. Its unique chemical properties can be harnessed to create innovative products across various sectors.

Case Studies and Research Findings

- EGFR Inhibition Study : A study on isoquinolinones indicated that specific derivatives could act as effective EGFR inhibitors. The antiproliferative activity was assessed using MTT assays against human cancer cell lines, revealing significant inhibition rates .

- Synthesis of Derivatives : Research has focused on synthesizing various derivatives of isoquinolinones to enhance their biological activity. Modifications to the core structure have led to compounds with improved efficacy against targeted diseases .

- Neuroprotective Research : Investigations into the neuroprotective effects of isoquinolinones have highlighted their potential use in treating neurodegenerative diseases. Experimental models have shown promising results regarding their ability to modulate neurotransmitter levels and protect neuronal cells from damage .

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and isoquinolinone core play a crucial role in its biological activity. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Bioactivity

Table 1: Key Structural Features and Reported Activities of Analogues

Substituent Effects on Pharmacological Properties

- Hydroxyl vs. In contrast, 5-methoxy derivatives (e.g., 5-methoxyisoquinolin-1(2H)-one) exhibit increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Alkyl vs. Aromatic Substituents: The 2-methoxyethyl chain in the target compound introduces moderate lipophilicity compared to 2-phenyl derivatives (e.g., Duvelisib), which are critical for anticancer activity via PI3K inhibition . Aromatic substituents like naphthyl (e.g., 5-hydroxy-4-(2-naphthalenyl)isoquinolin-1(2H)-one) may enhance π-π stacking interactions with hydrophobic enzyme pockets .

Biological Activity

5-Hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

5-Hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one belongs to the isoquinoline family, characterized by a fused bicyclic structure. Its molecular formula is , and it features a hydroxyl group at the 5-position and a methoxyethyl group at the 2-position. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing notable inhibition zones comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes, which is crucial for its antimicrobial efficacy .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

Anticancer Activity

5-Hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung carcinoma). The compound's antiproliferative effects were assessed using MTT assays, showing IC50 values that indicate potent activity against these cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 10 |

| A549 | 15 |

The biological activity of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to cell death.

- Anticancer Mechanism : It induces apoptosis through the modulation of signaling pathways, including the activation of caspases and downregulation of anti-apoptotic proteins such as survivin .

Case Studies

- Study on Antimicrobial Activity : A comprehensive investigation was conducted on the antimicrobial effects of various isoquinoline derivatives, including 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Research : In another study focusing on cancer cell lines, the compound was found to significantly inhibit cell proliferation in vitro. Further analysis revealed that it could serve as a scaffold for designing novel anticancer agents targeting EGFR pathways .

Q & A

Q. What are the established synthetic routes for 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?

The synthesis of isoquinolinone derivatives often employs hypervalent iodine(III) reagents (e.g., PIFA) to mediate cyclization reactions. For example, solvent polarity and temperature significantly impact regioselectivity and yield. Polar aprotic solvents like DMF enhance nucleophilic attack, favoring isoquinolinone formation, while nonpolar solvents may lead to side products. Optimization studies suggest maintaining temperatures between 60–80°C to balance reaction kinetics and stability of intermediates . Characterization via -NMR and IR spectroscopy is critical to confirm structural integrity, particularly distinguishing between keto-enol tautomers .

Q. How is the structural elucidation of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one validated in academic research?

X-ray crystallography remains the gold standard for unambiguous structural confirmation. For instance, triclinic or monoclinic crystal systems (e.g., space group or ) are commonly observed for isoquinolinone derivatives. Computational validation using density functional theory (DFT) at the B3LYP/6-31G(d) level can corroborate experimental bond lengths and angles, resolving ambiguities in NMR assignments . Additionally, high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What biological activities are associated with the isoquinolin-1(2H)-one scaffold, and how does substitution at the 2-position modulate these effects?

The isoquinolin-1(2H)-one core is a pharmacophore in anticancer agents (e.g., Duvelisib) due to its PI3K inhibition. Substituents like the 2-methoxyethyl group enhance solubility and bioavailability while maintaining planar aromaticity for target binding. In vitro assays using cancer cell lines (e.g., chronic lymphocytic leukemia) reveal IC values in the nanomolar range, with SAR studies emphasizing the importance of the 5-hydroxy group for hydrogen bonding with kinase active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one derivatives?

Discrepancies in -NMR chemical shifts (e.g., hydroxyl proton resonance) often arise from solvent-dependent tautomerism or hydrogen bonding. Deuterium exchange experiments (DO shake) and variable-temperature NMR can differentiate dynamic equilibria from static conformers. For example, broadening of the OH peak at elevated temperatures indicates rapid proton exchange, while sharpening at low temperatures suggests stabilization of a single tautomer .

Q. What strategies optimize the enantioselective synthesis of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one?

Chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed C–H activation) can achieve enantiomeric excess. A Mn/Ag relay catalytic system has been reported for cyclization of ketimines with allenes, yielding prenylated isoquinolinones with >90% ee. Key factors include ligand design (e.g., Pyox ligands for Mn) and steric control at the transition state to avoid racemization .

Q. How do computational models predict the metabolic stability of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one?

Molecular docking and MD simulations identify metabolic hotspots, such as the 5-hydroxy group’s susceptibility to glucuronidation. Enzymatic assays with human liver microsomes (HLMs) validate predictions, showing rapid Phase II metabolism. Introducing electron-withdrawing substituents at the 3-position can reduce metabolic clearance by 40–60%, as demonstrated in analogues with fluorinated side chains .

Q. What enzymatic systems interact with the isoquinolin-1(2H)-one scaffold, and how do they influence biodegradation?

Pseudomonas diminuta expresses isoquinoline 1-oxidoreductase, which hydroxylates the scaffold to form 1-oxo derivatives. This enzymatic pathway is critical for environmental degradation studies. Assays using 1,2-benzoquinone as an electron acceptor show a of 12.4 s, with inhibition observed in the presence of heavy metals (e.g., Hg) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.